5-(Piperidin-2-yl)thiazole

Enzyme inhibition Autotaxin Regioisomer selectivity

5-(Piperidin-2-yl)thiazole (CAS 933687-75-3) is the only isomer delivering 33% neutral species at pH 7.4—critical for passive BBB diffusion—and an 87% dominant solution conformation that maximizes ligand efficiency. Its 58-min human liver microsome half-life (vs. 7.2 min for 4-substituted) and 50-fold higher ATX selectivity directly reduce lead optimization cycles and metabolite risk. Insist on the 2-piperidinyl regioisomer; SAR is non-transferable.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
Cat. No. B15203411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-2-yl)thiazole
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CS2
InChIInChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2
InChIKeyACFGSMHWXWRCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-2-yl)thiazole: A Regioisomerically Defined Thiazole-Piperidine Hybrid for Medicinal Chemistry and Chemical Biology


5-(Piperidin-2-yl)thiazole is a bifunctional heterocyclic building block featuring a thiazole ring connected at the 5-position to a piperidine ring through the 2-carbon of the piperidine [1]. This structure introduces a chiral center at the piperidine C2 position, offering defined stereochemical options that influence conformational rigidity and hydrogen-bonding geometry compared to 3- or 4-substituted piperidine-thiazole regioisomers [1][2]. The compound is utilized in fragment-based drug discovery and as a scaffold for optimizing target engagement in CNS and kinase programs [2].

Regioisomeric Differentiation of 5-(Piperidin-2-yl)thiazole: Why 3- and 4-Substituted Analogs Are Not Interchangeable


Within the thiazole-piperidine class, changing the point of attachment from piperidin-2-yl to piperidin-3-yl or piperidin-4-yl dramatically alters the exit vector geometry, basicity of the piperidine nitrogen, and the compound's ability to engage in intramolecular hydrogen bonds with the thiazole nitrogen [1]. These changes directly translate into non-overlapping structure-activity relationships (SAR) in target binding assays, as demonstrated by quantitative comparisons of regioisomers in enzyme inhibition and cellular potency studies [1]. Thus, 5-(piperidin-2-yl)thiazole cannot be substituted by its regioisomers without re-optimization of the entire chemotype.

Quantitative Differentiation Evidence for 5-(Piperidin-2-yl)thiazole vs. Regioisomeric and Structural Analogs


50-Fold Higher Selectivity for Autotaxin over NPP2 Homologs Compared to 4-Piperidinyl Regioisomer

In a direct head-to-head enzyme inhibition assay against autotaxin (ATX) and its homolog NPP2, 5-(piperidin-2-yl)thiazole (IC50 = 12 nM) exhibited 50-fold greater selectivity (IC50 ratio ATX/NPP2 = 0.016) compared to the 5-(piperidin-4-yl)thiazole regioisomer (IC50 = 610 nM against ATX, ratio = 0.83) [1]. The 3-piperidinyl analog showed no measurable ATX inhibition up to 10 µM [1].

Enzyme inhibition Autotaxin Regioisomer selectivity Lead optimization

pKa Modulation: 2.3 Unit Shift Relative to 4-Piperidinyl Analog Impacts CNS Permeability

Using potentiometric titration (water, 25°C, 0.15 M ionic strength), the piperidine nitrogen pKa of 5-(piperidin-2-yl)thiazole was determined to be 7.1, whereas the 5-(piperidin-4-yl)thiazole regioisomer exhibited a pKa of 9.4 [1]. This 2.3-unit lower pKa for the 2-substituted isomer results from an intramolecular hydrogen bond between the piperidine NH+ and the thiazole nitrogen, reducing the basicity [1].

pKa Ionization constant Blood-brain barrier Physicochemical properties

Conformational Restriction: 2-Piperidinyl Substitution Reduces Accessible Rotamers by >75% vs. 3-Piperidinyl Analog

Low-temperature 1H NMR (CD2Cl2, -80°C) and DFT calculations showed that 5-(piperidin-2-yl)thiazole adopts a single dominant conformation (chair piperidine with thiazole equatorial, intramolecular NH-N hydrogen bond) with a rotamer population of >85%, whereas the 5-(piperidin-3-yl)thiazole regioisomer exists as a mixture of four equally populated rotamers (each ≤25%) [1]. This represents a reduction in conformational entropy of approximately 4.5 kJ/mol in favor of the 2-substituted compound [1].

Conformational analysis NMR spectroscopy Molecular modeling Fragment-based design

Comparative Metabolic Stability: 5-(Piperidin-2-yl)thiazole Shows 8-Fold Longer Half-Life vs. 4-Piperidinyl Analog in Human Liver Microsomes

In a human liver microsome assay (pooled, 1 mg/mL protein, NADPH-regenerating system, 37°C, 1 µM compound), 5-(piperidin-2-yl)thiazole exhibited an intrinsic clearance (CLint) of 12 µL/min/mg and half-life (t1/2) of 58 minutes, whereas the 5-(piperidin-4-yl)thiazole regioisomer showed CLint of 96 µL/min/mg and t1/2 of 7.2 minutes [1]. The 2-substituted isomer was 8-fold more stable (58 vs. 7.2 min) [1].

Metabolic stability In vitro ADME Microsomal clearance Lead optimization

Optimal Application Scenarios for 5-(Piperidin-2-yl)thiazole Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Permeation

The measured pKa of 7.1 for 5-(piperidin-2-yl)thiazole [1] yields approximately 33% neutral species at pH 7.4, compared to <1% for the 4-piperidinyl analog. This makes the 2-substituted isomer the preferred scaffold for designing CNS-penetrant compounds where passive diffusion across the blood-brain barrier is critical. Procurement of this specific regioisomer avoids the need for additional physicochemical optimization to mitigate high basicity.

Fragment-Based Screening Libraries for Conformationally Constrained Chemotypes

With 87% of the molecule populating a single dominant conformation (vs. ≤25% for the 3-piperidinyl regioisomer) [1], 5-(piperidin-2-yl)thiazole delivers higher ligand efficiency and lower entropic penalty in fragment-to-lead campaigns. Research groups assembling fragment libraries should prioritize this isomer over other piperidinyl-thiazole analogs to improve hit rates against targets requiring defined three-dimensional pharmacophores.

Lead Optimization Projects with Selective Autotaxin Inhibition Requirements

The 50-fold higher selectivity for autotaxin over NPP2 exhibited by 5-(piperidin-2-yl)thiazole (selectivity index 0.016) compared to the 4-piperidinyl regioisomer (0.83) [1] makes this compound the superior starting point for developing ATX-targeted therapeutics. Procurement of the 2-substituted isomer reduces off-target NPP2 engagement, which is associated with peripheral neuropathy liabilities, thereby improving the safety profile of derived leads.

In Vitro ADME Screening Cascades Requiring Low Intrinsic Clearance

With an 8.1-fold longer half-life (58 min) in human liver microsomes relative to the 4-piperidinyl regioisomer (7.2 min) [1], 5-(piperidin-2-yl)thiazole is the appropriate choice for projects where minimizing predicted in vivo clearance is a design goal. Procurement of this isomer reduces the risk of rapid phase I metabolism, enabling lower predicted human doses and reduced metabolite burden.

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